3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide
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Overview
Description
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 4-fluorophenyl group and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide typically involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dihydroxy-2,5-dimethylhexane.
Introduction of the 4-fluorophenyl group: This step involves the substitution of a hydrogen atom on the furan ring with a 4-fluorophenyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The 4-fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: It is used in studies to understand the interactions between furan derivatives and biological macromolecules.
Mechanism of Action
The mechanism of action of 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The furan ring and the 4-fluorophenyl group play crucial roles in these interactions by facilitating binding to hydrophobic pockets and forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-[5-(4-chlorophenyl)furan-2-yl]propanamide: Similar structure but with a chlorine atom instead of a fluorine atom.
3-[5-(4-bromophenyl)furan-2-yl]propanamide: Similar structure but with a bromine atom instead of a fluorine atom.
Uniqueness
The presence of the 4-fluorophenyl group in 3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide imparts unique electronic properties to the compound, enhancing its potential for specific applications in medicinal chemistry and materials science. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to target molecules .
Properties
Molecular Formula |
C17H20FNO2 |
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Molecular Weight |
289.34 g/mol |
IUPAC Name |
3-[5-(4-fluorophenyl)furan-2-yl]-N-(2-methylpropyl)propanamide |
InChI |
InChI=1S/C17H20FNO2/c1-12(2)11-19-17(20)10-8-15-7-9-16(21-15)13-3-5-14(18)6-4-13/h3-7,9,12H,8,10-11H2,1-2H3,(H,19,20) |
InChI Key |
IZEGRDVQVTVGPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)CCC1=CC=C(O1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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